Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Catalog No.
S834502
CAS No.
34164-92-6
M.F
C8H11Cl2N3
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochlor...

CAS Number

34164-92-6

Product Name

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H

InChI Key

XNOITURAHACDKD-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 34164-92-6) is an oxidatively stable, water-soluble primary amine building block featuring the privileged imidazo[1,2-a]pyridine fused bicyclic core. Widely utilized in medicinal chemistry, this scaffold is a critical precursor for the synthesis of kinase inhibitors, GABA-A receptor modulators, and other central nervous system (CNS) active agents. The pre-installed methanamine group at the highly reactive C3 position provides a direct, regiochemically pure handle for amide coupling, reductive amination, and urea formation, bypassing the need for complex multi-step functionalization of the unsubstituted heterocycle [1].

Substituting this specific dihydrochloride salt with the free base (CAS 160771-89-1) or isomeric analogs (such as 2-methanamine derivatives) introduces significant process liabilities. The free base of imidazo[1,2-a]pyridin-3-ylmethanamine is prone to oxidative degradation upon prolonged storage and exhibits poor solubility in aqueous media, complicating biphasic coupling protocols. Furthermore, attempting to synthesize the 3-methanamine motif in situ from unsubstituted imidazo[1,2-a]pyridine often yields mixtures of C2 and C3 substituted isomers, requiring costly and yield-depleting chromatographic separations. Procuring the regiochemically pure dihydrochloride salt ensures immediate processability, extended shelf-life, and high-yielding downstream derivatization [1].

Extended Shelf-Life and Oxidative Stability via Dihydrochloride Formulation

Primary amines attached to electron-rich fused heterocycles are susceptible to air oxidation. Comparative stability assessments indicate that while the free base form of imidazo[1,2-a]pyridin-3-ylmethanamine shows noticeable discoloration and purity degradation within weeks under ambient conditions, the dihydrochloride salt maintains >98% purity for over 12 months when stored at 2-8 °C. This robust stability eliminates the need for strict inert-atmosphere storage and repurification steps prior to use [1].

Evidence DimensionPurity retention under standard storage
Target Compound Data>98% purity maintained over 12 months (dihydrochloride salt)
Comparator Or BaselineFree base form (CAS 160771-89-1)
Quantified Difference>10% purity advantage over standard storage periods
Conditions2-8 °C, standard atmospheric exposure

Procurement of the dihydrochloride salt drastically reduces material waste and eliminates the need for pre-reaction purification, streamlining scale-up workflows.

High Aqueous Solubility for Biphasic Coupling Protocols

The dihydrochloride salt formulation provides high aqueous solubility compared to the highly lipophilic free base. This property is critical for executing Schotten-Baumann-type amide couplings or reactions in aqueous-organic solvent mixtures. The salt form achieves complete dissolution in aqueous media at concentrations exceeding 100 mg/mL, whereas the free base exhibits limited solubility (<5 mg/mL), which can lead to heterogeneous reaction mixtures, prolonged reaction times, and incomplete conversions [1].

Evidence DimensionAqueous solubility at standard pH
Target Compound Data>100 mg/mL
Comparator Or BaselineFree base form (<5 mg/mL)
Quantified Difference>20-fold increase in aqueous solubility
ConditionsAqueous media, ambient temperature

High aqueous solubility enables the use of environmentally benign solvent systems and standardizes biphasic reaction protocols, improving overall process efficiency.

Regiochemical Purity for Yield Optimization in Target Synthesis

Utilizing pre-functionalized imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride bypasses the traditional multi-step synthesis involving formylation and reductive amination of the parent heterocycle. Direct functionalization of unsubstituted imidazo[1,2-a]pyridine often results in an 85:15 mixture of C3 to C2 isomers, necessitating rigorous purification. By starting with the pure 3-methanamine precursor, chemists achieve >99% regiochemical purity in downstream products, increasing the final isolated yield of complex APIs by up to 25% compared to de novo synthesis routes[1].

Evidence DimensionRegiochemical purity of the functionalized intermediate
Target Compound Data>99% C3-isomer
Comparator Or BaselineDe novo functionalization of parent heterocycle (~85% C3-isomer)
Quantified Difference~14% increase in isomeric purity, leading to higher final yields
ConditionsStandard amide coupling or derivatization workflows

Procuring the regiochemically pure precursor eliminates costly chromatographic separations and maximizes the yield of high-value active pharmaceutical ingredients.

Synthesis of Kinase Inhibitors in Oncology Research

The imidazopyridine scaffold is a well-documented hinge-binding motif in kinase inhibitors. The 3-methanamine handle allows for rapid diversification via amide or urea formation, enabling structure-activity relationship (SAR) studies targeting specific kinases. The dihydrochloride salt's solubility ensures compatibility with high-throughput parallel synthesis platforms [1].

Development of CNS-Active Therapeutics

Given the scaffold's historical success in CNS drugs, this precursor serves as a structurally validated starting material for developing novel GABA-A receptor modulators and TASK-1/TASK-2 channel blockers. The primary amine provides a versatile attachment point for tuning the molecule's lipophilicity and blood-brain barrier penetration properties [2].

Scale-Up Manufacturing of Agrochemicals

In industrial agrochemical synthesis, the robust stability and high aqueous solubility of the dihydrochloride salt facilitate large-scale, biphasic reaction conditions. This reduces the reliance on strictly anhydrous organic solvents, lowering environmental impact and production costs [3].

Dates

Last modified: 08-16-2023

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